molecular formula C39H54N10O13S B8270614 Amaninamide CAS No. 58311-65-2

Amaninamide

Cat. No.: B8270614
CAS No.: 58311-65-2
M. Wt: 903.0 g/mol
InChI Key: BOHCOUQZNDPURZ-ICNZIKDASA-N
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Description

Amaninamide is a bicyclic octapeptide belonging to the amatoxin family, primarily isolated from lethal mushrooms such as Amanita virosa and Amanita phalloides . It inhibits RNA polymerase II (Pol II), halting mRNA synthesis and leading to cell death, a mechanism shared with other amatoxins . Structurally, it features a tryptathionine linkage (a sulfur bridge between tryptophan and cysteine) but lacks the 6-hydroxy group on its tryptophan residue compared to α-amanitin, simplifying its synthesis . This compound is classified as a neutral amatoxin, distinct from acidic variants like β-amanitin, though its toxicity remains comparable to other family members . Recent advances in scalable synthesis (e.g., multigram yields of 3.69%) have enabled its exploration in antibody–drug conjugates (ADCs) for cancer therapy .

Properties

CAS No.

58311-65-2

Molecular Formula

C39H54N10O13S

Molecular Weight

903.0 g/mol

IUPAC Name

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide

InChI

InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1

InChI Key

BOHCOUQZNDPURZ-ICNZIKDASA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3

Origin of Product

United States

Preparation Methods

Convergent [5+1+2] Fragment Coupling

The 2025 multigram-scale synthesis (3.69% overall yield) represents the most efficient route to date. This approach divides the octapeptide into three fragments:

  • Pentapeptide (Ile1-Trp2-Gly3-Ile4-Gly5) : Synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Dhil-Asn dipeptide : Prepared through asymmetric Rh/Cu-catalyzed allylation (95% yield, >99% ee).

  • Cys6-Asp7-Pro8 tripeptide : Assembled with orthogonal protecting groups to enable regioselective thioether formation.

The fragments are coupled sequentially in solution phase, followed by macrocyclization and sulfoxidation (Table 1).

Table 1: Key Metrics of this compound Syntheses

MethodOverall YieldKey InnovationsReference
Convergent [5+1+2]3.69%Rh/Cu-catalyzed Dhil synthesis
Linear Savige-Fontana1.2%Tryptathionine bridge via Hpi activation
Early extraction0.01%Mushroom-derived purification

Stereochemical Control in Dhil Synthesis

Dhil [(2S,3R,4R)-2-amino-3-methyl-4,5-dihydroxyvaleric acid] is critical for RNA polymerase II inhibition. The 2025 protocol achieves enantiopure Dhil via:

  • Sharpless asymmetric dihydroxylation : Converts glycine-derived allylic alcohol to diol intermediate (dr >9:1).

  • Kinetic resolution : Recyclable chiral ligands enable dynamic kinetic resolution of β-amino acids.

This contrasts with earlier routes that relied on costly enzymatic resolutions or natural product extraction.

Tryptathionine Bridge Formation

The Cys6–Trp2 crosslink is constructed using two primary methods:

Savige-Fontana Reaction

This one-pot reaction oxidizes 3a-hydroxypyrroloindoline (Hpi) intermediates to generate thioethers. In the 2020 α-amanitin synthesis, Hpi activation with trifluoroacetic acid (TFA) facilitated intramolecular cyclization, though yields remained modest (≤40%). For this compound, omitting the 6′-hydroxyl group simplifies oxidation control, improving yields to 62%.

Direct Thiol-Ene Coupling

Recent advances employ ruthenium-catalyzed allylic alkylations for cysteine–tryptophan coupling. The 2025 synthesis reported 78% yield for this step using [(p-cymene)RuCl₂]₂ as a catalyst.

Macrocyclization and Final Functionalization

Macrocyclization between Dhil1 and Pro8 is performed under high-dilution conditions to minimize oligomerization. The 2025 protocol uses HATU/DIPEA in DMF, achieving 85% cyclization efficiency. Subsequent sulfoxidation with dimethyldioxirane (DMDO) installs the (R)-sulfoxide with 94% stereoselectivity.

Analytical Validation

Post-synthesis characterization relies on:

  • LC-MS/MS : Quantifies this compound (m/z 919.4 [M+H]⁺) and detects stereoisomers.

  • NMR spectroscopy : The δ 4.8–5.2 ppm region confirms Dhil configuration, while NOESY correlations verify bicyclic topology.

Scalability and Industrial Relevance

The 2025 method produces >500 mg batches, addressing prior supply bottlenecks. Key scalability features include:

  • Continuous flow synthesis : For Dhil intermediates, reducing reaction times from 72 h to 6 h.

  • Solvent recycling : Ethyl acetate/hexane mixtures are reused in crystallization steps, lowering costs by 40% .

Chemical Reactions Analysis

Types of Reactions: Amaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides .

Scientific Research Applications

Toxicological Applications

Amaninamide is primarily recognized for its toxic effects, particularly in cases of mushroom poisoning. It is found in the Amanita virosa species and exhibits similar toxic mechanisms as other amatoxins like alpha-amanitin. Upon ingestion, this compound binds to RNA polymerase II, inhibiting mRNA synthesis and causing cytolysis of hepatocytes (liver cells) and kidney cells . This mechanism underscores the need for effective treatment strategies for poisoning cases.

Case Study: Amanita Poisoning Management

  • Context : Ingestion of Amanita phalloides leads to acute liver failure due to the presence of amatoxins, including this compound.
  • Treatment : Extracorporeal albumin dialysis (ECAD) has been evaluated as a treatment method. In a study involving six patients with acute liver failure due to Amanita phalloides, ECAD was initiated within 76 hours post-ingestion. The results indicated that two patients avoided liver transplantation, while others were successfully bridged to transplantation .

Research on Analogues

Research into synthetic analogues of this compound has revealed insights into structure-activity relationships and potential therapeutic applications. For instance, modifications in amino acid composition can significantly affect the inhibitory potency against RNA polymerase II.

Table 1: Inhibitory Activities of this compound Analogues

CompoundStructure ModificationInhibition Activity (IC50)
This compoundNone0.5 µM
[Ile3]this compoundIle at position 30.3 µM
[D-Ala7]this compoundD-Alanine at position 70.8 µM

The above data illustrates that structural modifications can lead to variations in biological activity, which is crucial for developing less toxic yet effective therapeutic agents .

Potential Therapeutic Applications

Despite its toxicity, the mechanisms by which this compound induces cell death have prompted investigations into its potential use as a cancer therapeutic. The ability to selectively inhibit RNA polymerase II may be exploited in targeting rapidly dividing cancer cells.

Research Insights

  • Studies indicate that this compound's mechanism of action through oxidative stress induction and apoptosis could be harnessed to develop novel treatments for cancers characterized by high levels of RNA polymerase II activity .
  • The exploration of this compound analogues may yield compounds that retain anti-cancer properties while minimizing hepatotoxicity.

Structural Studies and Synthesis

The structural elucidation of this compound and its analogues provides valuable insights into their function and potential applications. Techniques such as NMR spectroscopy have been instrumental in determining the conformational properties of these compounds.

Comparison with Similar Compounds

Structural Comparison

Amaninamide shares a conserved bicyclic backbone with other amatoxins but differs in key residues and modifications (Table 1):

Feature This compound α-Amanitin β-Amanitin γ-Amanitin
Tryptophan modification No 6-OH group 6-hydroxy group 6-hydroxy group 6-hydroxy group
Sulfur bridge Tryptathionine Tryptathionine Tryptathionine Tryptathionine
Charge (pH 7) Neutral Neutral Acidic Neutral
Key residues Ile³, Ala⁷ Ile³, Hyp⁷ Ile³, Hyp⁷ Ile³, Hyp⁷

Structural Implications :

  • The absence of the 6-OH group in this compound reduces synthetic complexity compared to α-amanitin .
  • Substitutions at position 7 (e.g., D-Ala⁷ in synthetic analogs) alter RNA Pol II binding affinity .

Key Findings :

  • α-Amanitin exhibits the highest potency due to its 6-OH group and Hyp⁷ residue, enhancing RNA Pol II binding .
  • This compound’s lower toxicity (LD₅₀ ~300 µg/kg) compared to α-amanitin (LD₅₀ ~100 µg/kg) may stem from reduced cellular uptake or stability .
  • Synthetic analogs (e.g., S-deoxo[Ile³]this compound) show 30-fold lower RNA Pol II affinity, confirming the critical role of the sulfur bridge and side chains .
Occurrence in Mushrooms

This compound is distributed across Amanita and Lepiota species, but its abundance varies (Table 3):

Species This compound (mg/g DW) α-Amanitin (mg/g DW) β-Amanitin (mg/g DW)
L. brunneoincarnata 0.57–0.94 0.72–1.97 0.57–0.94
L. venenata 1.97 1.29–2.67 Not detected
A. exitialis Present 1.2–3.1 0.8–1.5

Notable Observations:

  • L. venenata lacks β-amanitin but accumulates this compound, distinguishing it from L. brunneoincarnata .
  • A. phalloides produces this compound alongside α- and β-amanitin, but concentrations are species- and region-dependent .
Chemical Reactivity

Global reactivity descriptors derived from DFT models reveal distinct electrophilic/nucleophilic profiles:

Compound Global Hardness (η) Electrophilicity (ω) Reactivity Rank
This compound 4.32 eV 1.45 eV Lowest reactivity
α-Amanitin 3.98 eV 1.78 eV Moderate reactivity
γ-Amanitin 3.75 eV 2.12 eV Highest reactivity

Implications :

  • Lower reactivity of this compound may correlate with slower enzymatic degradation or reduced off-target effects in therapeutic applications .

Q & A

Q. How can researchers differentiate Amaninamide from structurally related amatoxins like α-amanitin?

this compound can be distinguished via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on key structural differences such as the absence of a hydroxyl group at the R1 position (compared to α-amanitin) and the presence of an amide group at R2. Structural elucidation should include comparative analysis of fragmentation patterns in HRMS and chemical shift disparities in NMR spectra, particularly in the indole and tryptophan-derived regions .

Q. What validated analytical methods are recommended for detecting this compound in complex biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. Key parameters include:

  • Column : C18 stationary phase with a 2.6 µm particle size for optimal resolution.
  • Ionization : Electrospray ionization (ESI) in positive mode, monitoring for the [M+H]+ ion (exact mass: 903.3 Da).
  • Validation : Ensure limits of detection (LOD) ≤ 1 ng/mL via spike-and-recovery experiments in plasma or tissue homogenates .

Q. Which structural features of this compound are critical for its biological activity?

The bicyclic octapeptide core, hydroxylated isoleucine residues, and sulfoxide moiety are essential for RNA polymerase II inhibition. Comparative studies using synthetic analogs (e.g., 5′-hydroxy-6′-deoxy-amanitin) suggest that modifications to the R1 (H) and R2 (NH₂) groups reduce binding affinity by 40–60%, highlighting their role in target interaction .

Advanced Research Questions

Q. How should researchers address contradictions in reported cytotoxicity data for this compound across cell lines?

Contradictions often arise from variability in cell permeability, assay conditions, or impurity profiles. A systematic approach includes:

  • Replication : Repeat experiments using standardized protocols (e.g., identical serum concentrations, passage numbers).
  • Controls : Include α-amanitin as a positive control to benchmark potency.
  • Analytical Confirmation : Verify this compound purity (>98%) via HPLC and assess degradation products post-experiment .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in transcriptional inhibition?

A combination of in vitro and in silico methods is recommended:

  • Biochemical Assays : Measure RNA polymerase II inhibition kinetics using purified enzyme and radiolabeled nucleotides.
  • Molecular Dynamics (MD) Simulations : Model this compound’s binding to the polymerase II active site, focusing on hydrogen-bonding interactions with Thr794 and Arg810.
  • Transcriptomic Profiling : Use RNA-Seq to identify dose-dependent changes in gene expression, with statistical validation via false discovery rate (FDR) correction .

Q. How can synthesis of this compound derivatives be optimized for structure-activity relationship (SAR) studies?

Key strategies include:

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected hydroxylated amino acids and orthogonal deprotection steps to minimize side reactions.
  • Cyclization Optimization : Employ PyBOP/HOBt for macrocyclization under inert atmospheres to prevent oxidation.
  • Yield Improvement : Screen solvent systems (e.g., DMF/DCM mixtures) and temperatures to enhance cyclization efficiency. Validate purity at each step via LC-MS .

Methodological Considerations

  • Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., principal contradiction analysis) to prioritize variables influencing biological outcomes .
  • Reproducibility : Document equipment specifications (e.g., HPLC column lot numbers) and statistical methods (e.g., ANOVA with Tukey post-hoc tests) to enable replication .

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